

Application Notes and Protocols for USP7-IN-2 in Cell Culture

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Compound of Interest					
Compound Name:	USP7-IN-2				
Cat. No.:	B611604	Get Quote			

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: No peer-reviewed publications detailing the use of **USP7-IN-2** were identified. The following information is based on the manufacturer's description and established protocols for other well-characterized USP7 inhibitors. Researchers should perform their own dose-response experiments to determine the optimal concentration for their specific cell lines and assays.

Introduction

Ubiquitin-specific protease 7 (USP7) is a deubiquitinating enzyme that plays a crucial role in regulating the stability of numerous proteins involved in critical cellular processes, including the cell cycle, DNA damage response, and apoptosis. Its role in stabilizing MDM2, a key negative regulator of the p53 tumor suppressor, has made it a significant target in oncology. Inhibition of USP7 leads to the destabilization of MDM2, resulting in the accumulation and activation of p53, which can subsequently induce cell cycle arrest or apoptosis in cancer cells.

USP7-IN-2 is a potent, non-competitive inhibitor of USP7 with a reported IC50 of 6 nM in biochemical assays.[1] It has been shown to induce the degradation of MDM2, leading to the stabilization of p53 and the induction of p21 in various cell lines, highlighting its potential in cancer research.[1] These application notes provide detailed protocols for the use of **USP7-IN-2** and other USP7 inhibitors in cell culture to investigate their biological effects.

Data Presentation



Table 1: In Vitro Potency of Representative USP7

Inhibitors

Compound	Target	Assay Type	IC50 / EC50	Cell Line(s)	Reference(s
USP7-IN-2	USP7	Biochemical	6 nM	-	[1]
USP7-IN-8	USP7	Biochemical (Ub-Rho110)	1.4 μΜ	-	[2]
USP7-IN-9	USP7	Biochemical	40.8 nM	-	[3]
Cell Proliferation	29.6 nM	LNCaP	[3]		
Cell Proliferation	41.6 nM	RS4;11	[3]		
P5091	USP7	Biochemical	4.2 μΜ	-	[4]
Cell Viability	6-14 μΜ	Various Multiple Myeloma lines	[4]		
FT671	USP7	Biochemical	52 nM (catalytic domain)	-	[5]
HBX 41,108	USP7	Biochemical	Sub- micromolar	-	[6]

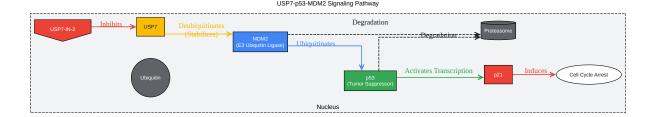
Note: IC50/EC50 values are highly dependent on the specific assay conditions, cell type, and treatment duration.

Signaling Pathways and Experimental Workflow USP7-p53-MDM2 Signaling Pathway

The diagram below illustrates the central role of USP7 in the p53-MDM2 signaling axis and the mechanism of action for USP7 inhibitors like **USP7-IN-2**. Inhibition of USP7 leads to the



ubiquitination and subsequent degradation of MDM2, thereby stabilizing p53 and activating its downstream targets, such as p21, which promotes cell cycle arrest.



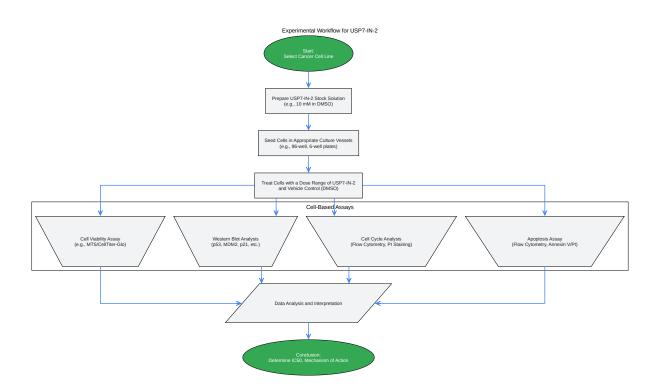
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Caption: USP7 inhibition by **USP7-IN-2** disrupts the MDM2-p53 feedback loop.

General Experimental Workflow for Characterizing USP7-IN-2

The following diagram outlines a typical experimental workflow for evaluating the effects of **USP7-IN-2** in a cell culture setting.





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